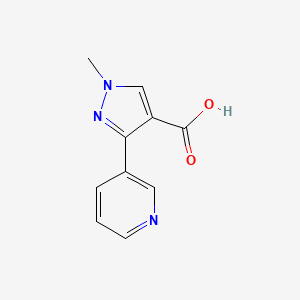

Acide 1-méthyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

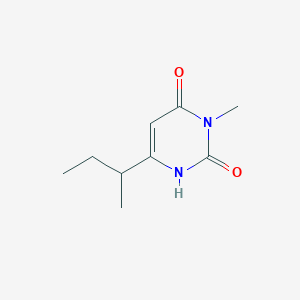

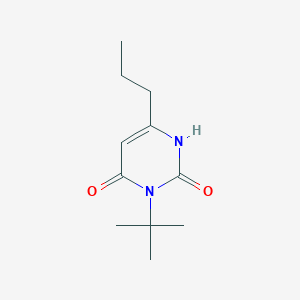

The compound “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with a wide range of biological activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various synthetic strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused with a pyridine ring . The nature of the substituent present at C3 of the final 1H-pyrazolo[3,4-b]pyridine formed determines the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are characterized by using different pyrazole derivatives to synthesize the pyridine ring . Most of the reactions use 3-aminopyrazole as the starting material .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the nature of the substituents and the specific structure of the compound .Applications De Recherche Scientifique

Recherche biomédicale

Acide 1-méthyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylique: est un composé qui a suscité l'intérêt dans la recherche biomédicale en raison de sa similitude structurale avec les pyrazolopyridines . Ces composés sont connus pour leurs activités biologiques potentielles et ont été explorés pour diverses applications biomédicales, notamment leur utilisation comme pharmacophores dans la conception de médicaments. Ils sont particulièrement intéressants pour leur potentiel à imiter les bases puriques, qui sont des composants fondamentaux de l'ADN et de l'ARN, offrant ainsi une voie pour explorer de nouveaux traitements et médicaments.

Agents antifongiques et antimicrobiens

Les dérivés du composé ont été synthétisés et testés pour leurs activités antifongiques . Certains de ces dérivés ont montré des propriétés antifongiques modérées, suggérant leur utilisation potentielle dans le développement de nouveaux agents antifongiques. Cela pourrait être particulièrement utile en agriculture pour protéger les cultures des agents pathogènes fongiques et en médecine pour traiter les infections fongiques.

Recherche sur le cancer

Dans le domaine de la recherche sur le cancer, des dérivés de ce composé ont été étudiés pour leurs activités cytotoxiques contre diverses lignées de cellules cancéreuses . La capacité à inhiber la prolifération cellulaire fait de ces dérivés des candidats prometteurs pour le développement de nouveaux médicaments anticancéreux.

Synthèse de composés hétérocycliques

Ce composé sert de précurseur clé dans la synthèse d'une large gamme de composés hétérocycliques . Les hétérocycles sont cruciaux dans le développement de produits pharmaceutiques, d'agrochimiques et de colorants, ce qui rend ce composé important en science des matériaux et en chimie industrielle.

Pharmacologie et conception de médicaments

En pharmacologie, les dérivés du composé sont explorés pour leur potentiel d'inhibiteurs de diverses cibles biologiques . Par exemple, ils ont été utilisés dans la conception d'inhibiteurs de kinases, qui sont importants dans le traitement des maladies où la signalisation cellulaire est perturbée, telles que le cancer.

Applications en sciences de l'environnement

Bien que les références directes aux applications en sciences de l'environnement soient limitées, le rôle du composé dans la synthèse de divers dérivés suggère des utilisations potentielles dans la remédiation environnementale. Par exemple, certains dérivés pourraient être conçus pour se lier aux toxines environnementales ou être utilisés dans la synthèse de matériaux qui aident à la dépollution environnementale .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been reported to interact with their targets, leading to changes in cellular functions . For instance, some imidazole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to a broad range of biological activities .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several key enzymes, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). These interactions are primarily inhibitory, leading to the modulation of cell cycle progression and signal transduction pathways . The compound’s ability to bind to the active sites of these enzymes and inhibit their activity underscores its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving CDKs and TRKs. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid exerts its effects through direct binding interactions with target enzymes. The compound’s structure allows it to fit into the active sites of CDKs and TRKs, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of key substrates involved in cell cycle progression and signal transduction, leading to the observed cellular effects. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on CDKs and TRKs, leading to sustained cell cycle arrest and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be transported to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper localization and function.

Propriétés

IUPAC Name |

1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNLVSVYDLBPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)